
2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C15H21BO3 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-5-7-12(8-6-11)17-13-9-10-13/h5-8,13H,9-10H2,1-4H3 . This code provides a textual representation of the compound’s molecular structure . Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.14 g/mol . It is a powder at room temperature .Scientific Research Applications
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) for Thermoelectric Applications : Research highlights the progress in PEDOT-based thermoelectric materials, emphasizing their potential in energy conversion with improved efficiency and cost-effectiveness. The developments in material processing techniques and composite formulations indicate promising avenues for enhancing thermoelectric performance (Yue & Xu, 2012).
Environmental Degradation of Chemicals
Microbial Degradation of Aryloxyphenoxy-propionate Herbicides : This review covers the microbial degradation pathways of aryloxyphenoxy-propionate herbicides, shedding light on the potential microbial resources for bioremediation of contaminated environments. It emphasizes the need for further research on microbial enzymes and pathways to effectively degrade environmental pollutants (Zhou et al., 2018).
Toxicity and Environmental Impact
Triclosan and its Environmental Impact : Reviews on triclosan, a widely used antibacterial agent, examine its occurrence, toxicity, and degradation in the environment. These studies assess the potential risks and call for comprehensive evaluations to mitigate adverse effects on human health and ecosystems (Bedoux et al., 2012).
Safety and Hazards
The safety information for “2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Similar boronic esters are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane likely undergoes transmetalation, a process where it transfers its organic group from boron to palladium . This reaction is facilitated by the relatively stable and readily prepared nature of the organoboron reagent .
Biochemical Pathways
Its potential use in sm cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Result of Action
Its potential use in sm cross-coupling reactions suggests that it may contribute to the formation of new organic compounds through the creation of carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom forms reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active compounds. It is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts, which help in the transmetalation process .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a synthetic reagent. It influences cell function by participating in the synthesis of various organic compounds that can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the products synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophiles. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound are well-documented. The compound is stable under standard storage conditions but can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that its reactivity remains consistent, making it a reliable reagent for extended use in organic synthesis .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s effects can vary with different dosages. At lower doses, it is generally well-tolerated, while higher doses may lead to toxicity or adverse effects. These effects are primarily due to the compound’s interaction with biological molecules and its potential to disrupt normal cellular functions .
Metabolic Pathways
The metabolic pathways involving this compound are not extensively studied. It is known that the compound can be metabolized by enzymes that interact with boronic esters. These enzymes facilitate the breakdown and conversion of the compound into various metabolites, which can then participate in different biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the compound’s activity and function within the cell .
properties
IUPAC Name |
2-(4-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-5-7-12(8-6-11)17-13-9-10-13/h5-8,13H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNAIXWIZRZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398503-71-3 | |
| Record name | 2-(4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





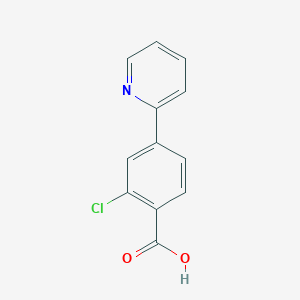
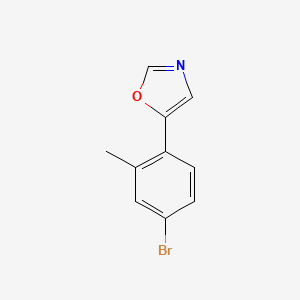

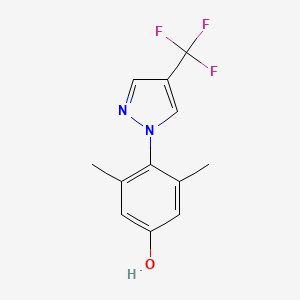
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
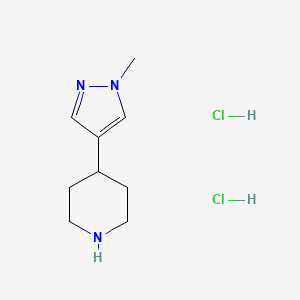
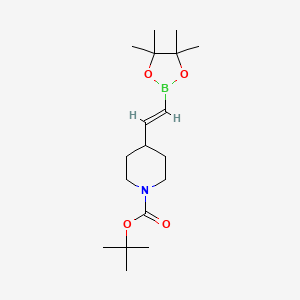
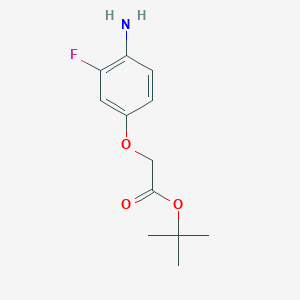
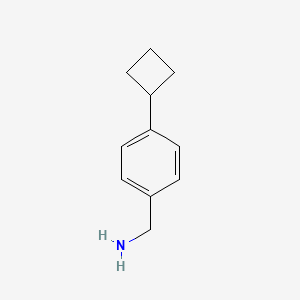
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)
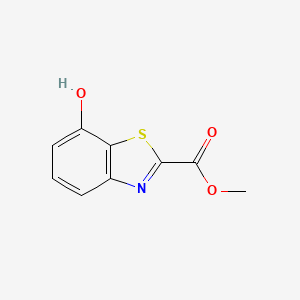
![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)